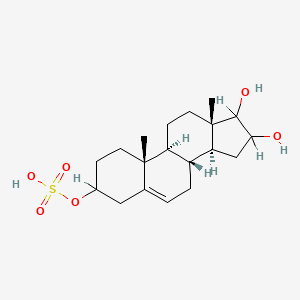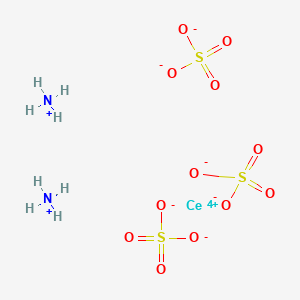
Isosaccharino-1,4-lactone
Übersicht
Beschreibung
Isosaccharino-1,4-lactone is a lactone derivative of isosaccharinic acid. It is a cyclic ester formed by the intramolecular esterification of isosaccharinic acid. This compound is of significant interest due to its role in the degradation of cellulose under alkaline conditions, which is relevant in various industrial and environmental contexts .
Biochemische Analyse
Biochemical Properties
Isosaccharino-1,4-lactone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified in human serum and urine, indicating its physiological relevance . The compound interacts with various biomolecules, including enzymes involved in carbohydrate metabolism. For instance, this compound can act as a substrate or inhibitor for certain glycosidases, influencing the breakdown and synthesis of carbohydrates. These interactions are crucial for maintaining cellular homeostasis and metabolic balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis to form isosaccharinic acid . This degradation process can influence the long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound can interact with enzymes such as glycosidases and glycosyltransferases, influencing the breakdown and synthesis of carbohydrates Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in energy production and storage
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the bioavailability and pharmacokinetics of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the lysosomes, where it can influence lysosomal function and degradation processes. Understanding the subcellular localization of this compound is essential for elucidating its biochemical role and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isosaccharino-1,4-lactone can be synthesized through the alkaline degradation of cellulose. The process involves the hydrolysis of cellulose to form isosaccharinic acid, which subsequently undergoes intramolecular esterification to form the lactone. The reaction conditions typically involve maintaining an alkaline environment with a pH above 12 .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled degradation of cellulose in an alkaline medium. This process is often carried out in large reactors where the pH and temperature are carefully monitored to optimize the yield of the lactone .
Analyse Chemischer Reaktionen
Types of Reactions: Isosaccharino-1,4-lactone undergoes various chemical reactions, including:
Oxidation: The lactone can be oxidized to form isosaccharinic acid.
Reduction: Reduction reactions can convert the lactone back to its corresponding alcohol.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to open the lactone ring.
Major Products Formed:
Oxidation: Isosaccharinic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isosaccharino-1,4-lactone has several applications in scientific research:
Chemistry: It is used as a model compound to study the degradation of cellulose and the formation of complexing agents.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of bioactive compounds.
Wirkmechanismus
The mechanism of action of isosaccharino-1,4-lactone involves its ability to form complexes with metal ions. This property is particularly relevant in the context of nuclear waste management, where it can affect the solubility and mobility of radionuclides. The lactone form can undergo hydrolysis to form isosaccharinic acid, which then interacts with metal ions to form stable complexes .
Vergleich Mit ähnlichen Verbindungen
Isosaccharinic acid: The parent compound from which isosaccharino-1,4-lactone is derived.
Gluconolactone: Another lactone with similar chemical properties but derived from gluconic acid.
Glucothis compound: A similar compound with a different stereochemistry.
Uniqueness: this compound is unique due to its specific formation from the alkaline degradation of cellulose and its ability to form stable complexes with metal ions. This makes it particularly valuable in the study of cellulose degradation and its implications in various industrial processes .
Eigenschaften
IUPAC Name |
(3S,5S)-3-hydroxy-3,5-bis(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-4-1-6(10,3-8)5(9)11-4/h4,7-8,10H,1-3H2/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUZIMNQBZNRHZ-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)[C@]1(CO)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224708 | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20261-94-3, 7397-89-9 | |
| Record name | erythro-Pentonic acid, 3-deoxy-2-C-(hydroxymethyl)-, γ-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isosaccharino-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Isosaccharino-1,4-lactone is a product of cellulose degradation under alkaline conditions. [] This process, often termed "peeling," yields a mixture of compounds, with α- and β-isosaccharinic acids being the major products. [] The specific isomer, α-D-Isosaccharino-1,4-lactone, can be derived from lactose. []
A: While the provided abstracts don't explicitly mention the molecular formula or weight, they do highlight its structure. The compound exists in equilibrium with its hydrated form, isosaccharinate. [] Research has explored the crystal and molecular structures of both five-carbon and six-carbon Isosaccharino-1,4-lactones derived from alkaline pulping. []
A: this compound, specifically α-D-isosaccharinate, exhibits strong complexation with tetra- and trivalent actinides and lanthanides. [] This complexation enhances the solubility of these radioactive elements, potentially impacting the long-term safety of underground radioactive waste repositories where cellulose degradation is anticipated. []
A: Yes, researchers have developed a method for synthesizing and isolating β-Isosaccharino-1,4-lactone. [] Additionally, α-D-Isosaccharino-1,4-lactone has been utilized as a starting material in the chiral pool synthesis of (-)-Frontalin, demonstrating its versatility in organic synthesis. [, ]
A: The lactone ring in this compound is susceptible to hydrolysis. Studies have investigated the rate constants for the interconversion between the acid (Isosaccharinic acid) and lactone forms in both acidic and basic environments, revealing differences in reactivity between the α- and β-isomers. []
A: Researchers have utilized various techniques for analyzing this compound. These include High-Performance Liquid Chromatography (HPLC) [], Fourier-Transform Infrared Spectroscopy (FTIR) [], Gas Chromatography-Mass Spectrometry (GC-MS) [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [], and potentiometric titrations [].
A: Yes, studies have investigated the degradation products of cellooligosaccharides like cellotriose, cellotetraose, and cellopentaose in both oxidative (H2O2) and alkaline (NaOH) media. [] These studies used HPLC, FTIR, and GC-MS to identify the resulting compounds and proposed potential mechanisms for their formation. []
A: Beyond its role in cellulose degradation and radioactive waste chemistry, α-D-Isosaccharino-1,4-lactone serves as a valuable chiral building block. Notably, it has been employed in the synthesis of polyhydroxylated nitrogen heterocycles, which hold potential as glycosidase inhibitors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1214110.png)
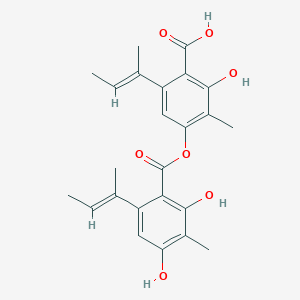




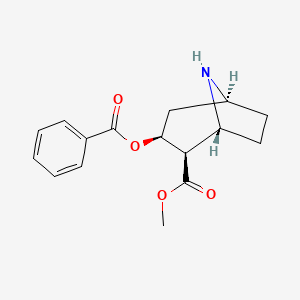
![3-[[(1-tert-butyl-5-tetrazolyl)methyl-(thiophen-2-ylmethyl)amino]methyl]-6-ethoxy-1H-quinolin-2-one](/img/structure/B1214120.png)
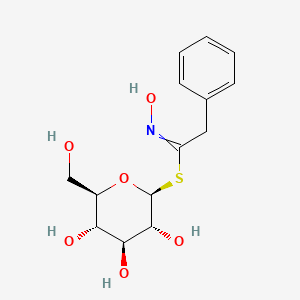
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)
![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)
